benzyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride
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Overview
Description
Benzyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride typically involves the reaction of piperazine derivatives with benzyl chloride under controlled conditions. One common method involves dissolving piperazine hexahydrate in absolute ethanol and adding benzyl chloride while maintaining the temperature at 65°C. The reaction mixture is then cooled, and the product is isolated through filtration and drying .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxidized forms.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of benzyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets within the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: This compound is used in various industrial applications and has similar functional groups.
Uniqueness
This compound is unique due to its specific piperazine core structure, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
Benzyl (2S)-2-propylpiperazine-1-carboxylate; hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in neurological disorders such as Alzheimer's disease. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Benzyl (2S)-2-propylpiperazine-1-carboxylate is a piperazine derivative, which is a common scaffold in medicinal chemistry. The piperazine ring contributes to the compound's ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in neurodegenerative processes.
Cholinesterase Inhibition
One of the primary mechanisms by which benzyl (2S)-2-propylpiperazine-1-carboxylate exerts its biological effects is through the inhibition of cholinesterase enzymes. These enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial for the hydrolysis of acetylcholine in the synaptic cleft. Inhibition of these enzymes can lead to increased levels of acetylcholine, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.
Research indicates that derivatives of piperazine, including benzyl (2S)-2-propylpiperazine-1-carboxylate, demonstrate significant inhibitory activity against both AChE and BuChE. For instance, one study reported that certain piperazine derivatives showed IC50 values ranging from 5.5 μM to 28.8 μM for AChE and 2.2 μM to >100 μM for BuChE, suggesting a potential for selective inhibition depending on structural modifications .
Neuroprotective Effects
In addition to cholinesterase inhibition, benzyl (2S)-2-propylpiperazine-1-carboxylate may exhibit neuroprotective properties by modulating amyloid-beta aggregation. This aggregation is a hallmark of Alzheimer's disease pathology. Compounds that inhibit Aβ aggregation can potentially reduce neurotoxicity associated with amyloid plaques.
Structure-Activity Relationship (SAR)
The biological activity of benzyl (2S)-2-propylpiperazine-1-carboxylate can be significantly influenced by its structural features. SAR studies suggest that modifications at specific positions on the piperazine ring can enhance selectivity and potency against cholinesterases.
Modification | Effect on AChE Inhibition | Effect on BuChE Inhibition |
---|---|---|
Fluorine at C-4 | Increased potency | Moderate potency |
Methyl at C-2 | Improved selectivity | Reduced activity |
N-benzyl group | Enhanced binding affinity | Significant inhibition |
These findings highlight the importance of careful structural modifications to optimize the therapeutic potential of piperazine derivatives.
Alzheimer’s Disease Models
In preclinical models of Alzheimer's disease, compounds derived from benzyl (2S)-2-propylpiperazine-1-carboxylate have been evaluated for their efficacy in improving cognitive function and reducing amyloid burden. One study demonstrated that a related piperazine derivative improved memory performance in rodent models while concurrently reducing Aβ plaque formation .
Properties
CAS No. |
1217693-52-1 |
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Molecular Formula |
C15H23ClN2O2 |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
benzyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-2-6-14-11-16-9-10-17(14)15(18)19-12-13-7-4-3-5-8-13;/h3-5,7-8,14,16H,2,6,9-12H2,1H3;1H/t14-;/m0./s1 |
InChI Key |
ZKELFSSEDAZDDR-UQKRIMTDSA-N |
Isomeric SMILES |
CCC[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
CCCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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